![molecular formula C12H10FN3O3 B2392812 N1-(4-fluorobenzyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 941889-37-8](/img/structure/B2392812.png)
N1-(4-fluorobenzyl)-N2-(isoxazol-3-yl)oxalamide
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Overview
Description
N1-(4-fluorobenzyl)-N2-(isoxazol-3-yl)oxalamide, also known as FOA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FOA is a derivative of oxalamide and isoxazole, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
Scientific Research Applications
- Fused Ring Systems : Quinolin-2,4-dione derivatives, including this compound, play a crucial role in the synthesis of fused ring systems. These fused heterocycles often exhibit interesting biological properties .
Heterocyclic Chemistry
Benzoxazole Derivatives
Mechanism of Action
- Resulting Changes : Reduced bicarbonate production affects pH regulation and can impact various physiological processes .
- Downstream Effects : Altered bicarbonate levels can affect acid-base balance, electrolyte homeostasis, and cellular processes .
- Impact on Bioavailability : Factors like solubility, protein binding, and metabolism influence its bioavailability .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O3/c13-9-3-1-8(2-4-9)7-14-11(17)12(18)15-10-5-6-19-16-10/h1-6H,7H2,(H,14,17)(H,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHLUTOIXZWNQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)NC2=NOC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorobenzyl)-N2-(isoxazol-3-yl)oxalamide |
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